molecular formula C13H9NOS B3336896 3-Phenyl-1,3-benzothiazol-2(3h)-one CAS No. 41631-62-3

3-Phenyl-1,3-benzothiazol-2(3h)-one

Cat. No.: B3336896
CAS No.: 41631-62-3
M. Wt: 227.28 g/mol
InChI Key: BHPSZHMGNYEULP-UHFFFAOYSA-N
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Description

3-Phenyl-1,3-benzothiazol-2(3H)-one (CAS 41631-62-3) is a nitrogen- and sulfur-containing heterocyclic compound with the molecular formula C13H9NOS and an average molecular mass of 227.28 g/mol . This compound serves as a versatile chemical scaffold in organic and medicinal chemistry research. Its structure, featuring a benzothiazole core substituted with a phenyl group at the 3-position, makes it a valuable precursor for the synthesis of more complex molecules, such as thiazole and hydrazone derivatives, which are of significant interest in the search for new biologically active substances . Benzothiazole derivatives, as a class, are extensively investigated for their diverse biological activities. Research in this area has identified related analogs that exhibit discrete antimicrobial properties against various Gram-positive and Gram-negative bacteria . Furthermore, structural analogs of the benzothiazole family have been studied for their potential antidepressant and anticonvulsant effects in preclinical models, with some compounds demonstrating activity linked to the modulation of neurotransmitter levels in the brain . The synthesis of such compounds often involves cyclization reactions, for instance, using polyphosphoric acid (PPA) or toluene under reflux to promote intramolecular cyclization . Researchers value this compound as a building block for developing novel compounds for pharmacological and chemical research. Please note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer use.

Properties

IUPAC Name

3-phenyl-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-13-14(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPSZHMGNYEULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303501
Record name 3-Phenyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41631-62-3
Record name NSC158618
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,3-benzothiazol-2(3H)-one typically involves the cyclization of 2-aminothiophenol with benzoyl chloride. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:

    Starting Materials: 2-aminothiophenol and benzoyl chloride.

    Reaction Conditions: Acidic medium, typically hydrochloric acid.

    Procedure: The 2-aminothiophenol reacts with benzoyl chloride to form an intermediate, which then undergoes cyclization to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,3-benzothiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or alkylated benzothiazoles.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Phenyl-1,3-benzothiazol-2(3H)-one is C13H9N2OC_{13}H_{9}N_{2}O, and it features a benzothiazole ring system fused with a phenyl group. The compound exhibits polymorphism, with distinct structural forms showing variations in bond distances and angles, which can influence its reactivity and interaction with biological targets .

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its derivatives have shown promising activities against various pathogens and diseases:

  • Antimicrobial Activity : Benzothiazole derivatives have been explored for their antimicrobial properties. Studies have indicated that modifications to the benzothiazole core can enhance activity against bacteria and fungi .
  • Anticancer Properties : Research has demonstrated that compounds containing the benzothiazole moiety exhibit anticancer effects by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism often involves the disruption of metabolic pathways critical for tumor growth .

The compound has been evaluated for its biological activities beyond antimicrobial and anticancer effects:

  • Trypanocidal Activity : Substituted phenylbenzothiazole derivatives have been synthesized and tested for their ability to inhibit Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives displayed significant trypanocidal effects, suggesting potential therapeutic applications in treating this neglected tropical disease .
  • Neuroprotective Effects : Certain benzothiazole derivatives have been identified as neuroprotectors, showing promise in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .

Case Study 1: Trypanocidal Activity

In a study evaluating various benzothiazole derivatives for their activity against T. cruzi, researchers synthesized compounds with different substituents on the benzothiazole ring. The fluorinated compound 2-methoxy-4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl] phenol (BT10) was identified as having significant inhibitory effects on epimastigote proliferation, with an IC50 value of approximately 23.1 μM . This study highlights the potential for developing new treatments for Chagas disease using modified benzothiazoles.

Case Study 2: Anticancer Activity

A series of 3-phenylbenzothiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. One compound demonstrated a notable reduction in cell viability at concentrations lower than those required for significant toxicity to normal cells, indicating a selective anticancer effect. This selectivity is crucial for minimizing side effects during treatment .

Mechanism of Action

The mechanism of action of 3-Phenyl-1,3-benzothiazol-2(3H)-one varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to the inhibition of microbial growth or modulation of inflammatory pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological, physical, and chemical properties of 3-phenyl-1,3-benzothiazol-2(3H)-one are influenced by its substitution pattern. Below is a comparative analysis with structurally related benzothiazolone derivatives:

Table 1: Structural and Functional Comparison of Benzothiazolone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Phenyl at position 3 C₁₃H₉NOS 227.28 PET ligand precursor, pharmaceutical uses
4-Chloro-3-methyl-1,3-benzothiazol-2(3H)-one (Chlobenthiazone) 4-Cl, 3-CH₃ C₈H₆ClNOS 199.66 High-yield synthesis (85%), halogenated derivative
6-Ethyl-1,3-benzothiazol-2(3H)-one Ethyl at position 6 C₉H₉NOS 179.24 Calculated density: 1.25 g/cm³; refractive index: 1.62
3-(2-Hydroxyethyl)-1,3-benzothiazol-2(3H)-one 2-Hydroxyethyl at position 3 C₉H₉NO₂S 195.24 Enhanced solubility due to hydroxyl group
Compound 6c (piperazine derivative) Piperazine-butyl chain Variable Variable Highest analgesic/anti-inflammatory activity in series
SQ7 (squarylium dye) Bis(benzothiazolylidene) groups C₂₂H₁₆N₂O₃S₂ 428.51 Near-infrared absorption; dye applications

Key Insights:

Substituent Effects on Reactivity and Bioactivity Halogenation: Chlobenthiazone’s 4-chloro substitution increases electrophilicity, enhancing reactivity in cross-coupling reactions . Hydrophilic Modifications: The 2-hydroxyethyl group in 3-(2-hydroxyethyl)-1,3-benzothiazol-2(3H)-one improves aqueous solubility, critical for drug formulation .

Biological Activity

  • Piperazine-substituted derivatives (e.g., compound 6c) exhibit potent analgesic and anti-inflammatory effects, attributed to the basic nitrogen in piperazine enhancing receptor interactions .
  • In contrast, squarylium dye SQ7 leverages the benzothiazolone core’s conjugation for optical applications, demonstrating substituent-dependent shifts in absorption spectra .

Synthetic Methodologies

  • Chlobenthiazone is synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst, achieving 85% yield .
  • Thiadiazole derivatives (e.g., 5,5'-(methylenebis(sulfanediyl))bis(3-phenyl-1,3,4-thiadiazole-2(3H)-thione)) require dual catalysts (DMAP/DCC) for methylene bridge formation .

Contrasting Applications

  • While this compound is tailored for neurological imaging, compound 6c targets peripheral inflammation, highlighting substituent-driven application divergence.

Biological Activity

3-Phenyl-1,3-benzothiazol-2(3H)-one, a compound with significant biological potential, has garnered attention for its diverse pharmacological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13H9N1O1S1C_{13}H_{9}N_{1}O_{1}S_{1}. The compound features a benzothiazole core with a phenyl substituent, which contributes to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating inhibition of biofilm formation and elastase production .
  • Anticancer Properties :
    • The compound has been evaluated for its anticancer activity, particularly in inhibiting cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .
  • Anti-inflammatory Effects :
    • Preliminary research suggests that this compound may also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammation. Dual inhibition of these enzymes has been linked to enhanced analgesic effects without the typical side effects associated with conventional analgesics .
  • Cellular Interaction : Its ability to penetrate cell membranes allows it to interact with intracellular targets, leading to alterations in cellular signaling pathways that promote apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against Pseudomonas aeruginosa, showing a significant reduction in biofilm formation and motility at concentrations as low as 10 µM. This suggests its potential as an anti-pathogenic agent in clinical settings .
  • Anticancer Study :
    • In a laboratory setting, this compound was tested on various cancer cell lines. Results indicated that the compound reduced cell viability by over 50% at concentrations ranging from 20 to 50 µM after 48 hours of treatment .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Organism Effect Concentration
AntimicrobialStaphylococcus aureusInhibition of biofilm formation10 µM
AnticancerVarious cancer cell linesReduced cell viability20 - 50 µM
Anti-inflammatoryPro-inflammatory cytokinesInhibition of cytokine productionNot specified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Phenyl-1,3-benzothiazol-2(3H)-one and its derivatives?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, benzothiazolones are often prepared by reacting substituted anilines with carbon disulfide in basic conditions, followed by cyclization using iodine or other oxidizing agents. Modifications to the phenyl group can be introduced via Suzuki-Miyaura coupling or Mannich reactions. Evidence from analogous benzoxazolone syntheses (e.g., triazole-linked derivatives) suggests using catalysts like Cu(I) for click chemistry or hydrogenation for reduction steps .
  • Key Considerations : Monitor reaction temperature and solvent polarity to avoid side products. Characterization via melting point, TLC, and NMR is essential to confirm purity.

Q. How are benzothiazolone derivatives characterized for structural validation?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbons (δ ~160–170 ppm) .
  • IR Spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
  • Elemental Analysis : Verify purity (>95% by CHNS analysis) .
    • Validation : Compare spectral data with literature values for analogous compounds (e.g., quinazolinones or triazole derivatives) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values can be determined .
  • Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HeLa) to assess selectivity .
    • Controls : Include standard antibiotics (e.g., ampicillin) and solvent controls to validate results.

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Docking poses can reveal hydrogen bonding with active-site residues (e.g., Asp27, Lys32) .
  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
    • Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays.

Q. How can conflicting biological activity data in literature be resolved for benzothiazolone derivatives?

  • Methodology :

  • Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and correlate changes with activity trends .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, inoculum size) to minimize variability .
    • Case Study : Inconsistent antifungal results may arise from differences in fungal strain susceptibility or compound solubility. Use logP calculations to assess hydrophobicity .

Q. What strategies optimize reaction yields for complex benzothiazolone analogs?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve cyclization .
  • Catalyst Selection : Pd(PPh3)4 for cross-coupling reactions or NaBH4 for selective reductions .
    • Process Monitoring : Use HPLC to track intermediate formation and optimize reaction time .

Q. How do substituents on the phenyl ring influence the compound’s photophysical properties?

  • Methodology :

  • Solvatochromism Studies : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. methanol) to assess charge-transfer transitions .
  • Fluorescence Quenching : Investigate interactions with biomolecules (e.g., BSA) via Stern-Volmer plots .
    • Advanced Tools : Time-dependent DFT (TD-DFT) to model excited-state behavior .

Methodological Notes

  • Safety Protocols : Handle intermediates with thiourea or isothiocyanate groups in fume hoods due to toxicity (e.g., H303/H313/H333 hazards) .
  • Data Reproducibility : Archive raw spectral data and crystallographic parameters (e.g., CIF files for X-ray structures) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Phenyl-1,3-benzothiazol-2(3h)-one
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3-Phenyl-1,3-benzothiazol-2(3h)-one

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